molecular formula C7H9BrN2O B14164898 (4-Bromo-6-methoxypyridin-2-YL)methanamine

(4-Bromo-6-methoxypyridin-2-YL)methanamine

Cat. No.: B14164898
M. Wt: 217.06 g/mol
InChI Key: SKIWLABJNVYDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-6-methoxypyridin-2-YL)methanamine is a valuable chemical intermediate in organic synthesis and medicinal chemistry, characterized by its pyridine core functionalized with a bromo substituent, a methoxy group, and an aminomethyl side chain. This structure makes it a versatile building block, particularly for the construction of more complex molecules. Its primary research application is in the synthesis of kinase inhibitors, where it serves as a key precursor. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aromatic and heteroaromatic systems. The methoxy group can influence electronic properties and serve as a potential hydrogen bond acceptor, while the primary amine enables amide bond formation or serves as a point for further functionalization. Researchers utilize this compound to develop potential therapeutic agents targeting various kinases implicated in cancer and inflammatory diseases. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(4-bromo-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

SKIWLABJNVYDLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CN)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine and Its Analogues

Direct Synthetic Routes to Pyridine (B92270) Methanamine Derivatives

The formation of the crucial aminomethyl group on the pyridine ring is a primary focus in the synthesis of these compounds. Two principal strategies employed are reductive amination and the reduction of nitrogen-containing precursors like nitriles or carbaldehydes.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing pyridine methanamine derivatives, this typically involves the reaction of a pyridine-2-carbaldehyde with an amine source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent is often dictated by the specific substrates and the desired reaction conditions. For instance, a mild, pyridine-borane-based protocol has been developed for reductive amination, offering an alternative to traditional methods. escholarship.org

The direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved with high enantioselectivity using a chiral ruthenium catalyst, providing a route to chiral primary amines. researchgate.net This highlights the potential for stereocontrolled synthesis in this class of compounds. Furthermore, the use of heterogeneous catalysts, such as amorphous cobalt particles, allows for reductive amination using hydrogen gas and aqueous ammonia (B1221849) under relatively mild conditions. organic-chemistry.org

An alternative and common route to pyridine methanamines involves the reduction of a nitrile or carbaldehyde group at the 2-position of the pyridine ring. 2-Cyanopyridine derivatives can be effectively reduced to the corresponding primary amines using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and borane (B79455) complexes.

Similarly, pyridine-2-carbaldehydes can be converted to the corresponding aminomethylpyridines. This transformation typically proceeds via the formation of an oxime or a related derivative, followed by reduction. For example, the aldehyde can be reacted with hydroxylamine (B1172632) to form the oxime, which is then reduced to the primary amine.

Introduction and Manipulation of the Bromine Atom

The bromine atom on the pyridine ring is a key functional handle that allows for further synthetic modifications. Its introduction and subsequent manipulation are critical steps in the synthesis of (4-Bromo-6-methoxypyridin-2-YL)methanamine and its analogues.

The direct bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, the presence of activating groups, such as a methoxy (B1213986) group, can facilitate this reaction and influence the regioselectivity of the bromination.

In the case of methoxypyridines, the methoxy group is an ortho-, para-directing group. Therefore, the bromination of a 2-methoxypyridine (B126380) would be expected to occur at the 3- and 5-positions. To achieve the desired 4-bromo substitution pattern, alternative strategies are often employed. One such strategy involves the use of a directed metalation approach, where a directing group guides the deprotonation and subsequent bromination to a specific position. arkat-usa.org

A powerful method for the functionalization of bromopyridines is the bromine-lithium exchange reaction. This reaction involves the treatment of the bromopyridine with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. The result is the formation of a pyridyllithium species, which is a potent nucleophile.

This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the position formerly occupied by the bromine atom. For example, reaction with an aldehyde or ketone will introduce a hydroxylalkyl group, while reaction with carbon dioxide will yield a carboxylic acid. This methodology provides a versatile tool for the elaboration of the pyridine scaffold. arkat-usa.org

Methoxylation Techniques on Pyridine Scaffolds

The introduction of a methoxy group onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on pyridine rings that are substituted with good leaving groups, such as halides (e.g., chloro or bromo), and are activated by electron-withdrawing groups.

In the synthesis of this compound, a common precursor would be a dihalopyridine, such as 2,4-dibromo-6-chloropyridine. The reaction of such a precursor with sodium methoxide (B1231860) (NaOMe) in a suitable solvent, such as methanol (B129727) or dimethylformamide (DMF), would lead to the selective displacement of one of the halogens by the methoxy group. The regioselectivity of this substitution is influenced by the electronic and steric environment of the different halogen atoms.

The methoxy group, once installed, can influence the reactivity of the pyridine ring in subsequent reactions and is a key structural feature of the target molecule.

Nucleophilic Substitution with Methoxide

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. In pyridine systems, the electronegative nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. echemi.comstackexchange.com The reaction of a bromopyridine with a methoxide ion is a classic example of this transformation.

The kinetics of nucleophilic substitution of various bromopyridines with methoxide ions have been studied, providing insight into the reactivity of these systems. acs.orgacs.org For instance, the reaction of 2,5-dibromopyridine (B19318) with sodium ethoxide in ethanol (B145695) under microwave irradiation yields 2-ethoxy-5-bromopyridine in high yield, demonstrating the feasibility of selective substitution at the C2 position. tandfonline.com This selectivity is attributed to the greater stabilization of the anionic intermediate (Meisenheimer complex) when the nucleophile attacks the C2 or C4 position, as the negative charge can be delocalized onto the nitrogen atom. echemi.comstackexchange.com

A general procedure for the synthesis of a methoxypyridine from a corresponding chloropyridine involves reacting it with sodium methoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com This method is applicable to various substituted pyridines.

ReactantNucleophileProductConditionsYield
2-bromo-4-chloropyridine (B1272041)Sodium methoxide2-bromo-4-methoxypyridine (B110594)DMSO, 120 °C, 24h25%
2,5-dibromopyridineSodium ethoxide2-ethoxy-5-bromopyridineEthanol, Microwave90% tandfonline.com
2,6-dibromo-3-aminopyridineSodium methoxide6-bromo-2-methoxy-3-aminopyridine1,4-dioxane, reflux, 18h98% nih.gov

Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the this compound scaffold.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is widely used for the synthesis of biaryl compounds. This reaction is highly effective for aryl bromides, including those on a pyridine ring. mdpi.comresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the position of the bromine atom on the pyridine ring. mdpi.com This method has been successfully applied to the synthesis of various biologically active molecules. researchgate.net

Aryl HalideBoronic AcidCatalystBaseSolventProduct
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com
4-bromo-6H-1,2-oxazine analoguePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH4-phenyl-6H-1,2-oxazine analogue nih.gov

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org It is particularly useful for introducing alkynyl moieties onto the pyridine ring of compounds like this compound.

The reaction proceeds under mild conditions and has been employed in the synthesis of complex molecules. wikipedia.org For example, 4-bromo-6H-1,2-oxazine derivatives have been successfully coupled with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalytic system. nih.gov

Aryl HalideAlkyneCatalyst SystemBaseSolventProduct
4-bromo-6H-1,2-oxazine analoguePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NToluene4-(phenylethynyl)-6H-1,2-oxazine analogue nih.gov
4-bromo-6H-1,2-oxazine analogueTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIEt₃NToluene4-((trimethylsilyl)ethynyl)-6H-1,2-oxazine analogue nih.gov

Nucleophilic Substitution Reactions on the Pyridine Bromine

The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, although generally less reactive than halogens at the 2- or 6-positions. nih.gov The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. This reaction provides a direct route to introduce a variety of functional groups at this position.

The mechanism of nucleophilic aromatic substitution on pyridines typically involves a two-step addition-elimination process via a Meisenheimer intermediate. nih.gov The stability of this intermediate is key to the reaction's feasibility. stackexchange.com

Synthesis of Key Synthetic Intermediates and Precursors to the this compound System

The synthesis of this compound and its analogues often begins with simpler, commercially available pyridines. A common strategy involves the sequential introduction of the required functional groups.

For instance, 2-bromo-4-methoxypyridine can be synthesized from 4-methoxypyridine (B45360) via directed ortho-metalation followed by bromination. arkat-usa.org Another route involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium methoxide. chemicalbook.com Similarly, 4-Bromo-2-methoxypyridine can be efficiently synthesized from 2-methoxy-4-aminopyridine via a Sandmeyer-type reaction. guidechem.com

The aminomethyl group is often introduced by reduction of a nitrile or an amide. For example, a precursor like 4-bromo-6-methoxy-pyridine-2-carbonitrile could be reduced to afford the target methanamine.

Starting MaterialKey Transformation(s)Product
4-methoxypyridineDirected lithiation, bromination2-bromo-4-methoxypyridine arkat-usa.org
2-bromo-4-chloropyridineNucleophilic substitution with methoxide2-bromo-4-methoxypyridine chemicalbook.com
2-methoxy-4-aminopyridineSandmeyer reaction4-bromo-2-methoxypyridine guidechem.com
2,6-DibromopyridineNucleophilic substitution with methylamine2-Bromo-6-methylaminopyridine georgiasouthern.edu

Regioselective Isomerization of Aryl Halides in Pyridine Systems

Under certain basic conditions, aryl halides can undergo isomerization, a process sometimes referred to as a "halogen dance". nih.gov This rearrangement can be exploited to achieve unconventional substitution patterns. For 3-bromopyridines, base-catalyzed isomerization to 4-bromopyridines can occur, likely proceeding through a pyridyne intermediate. nih.gov This is significant because 4-bromopyridines are generally more susceptible to nucleophilic aromatic substitution than their 3-bromo counterparts. nih.gov

This tandem isomerization/substitution strategy allows for the 4-selective functionalization of readily available 3-bromopyridines. nih.gov For example, the reaction of a 3-bromopyridine (B30812) with an alcohol in the presence of a strong base can lead to the formation of a 4-alkoxypyridine. Mechanistic studies involving trapping experiments with furan (B31954) support the involvement of a 3,4-pyridyne intermediate. nih.gov The regioselectivity of nucleophilic attack on unsymmetrical pyridynes can be influenced by substituents on the pyridine ring. nih.gov

Advanced Derivatization and Scaffold Modification of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Analogues

Synthesis of Diverse Pyridine (B92270) Methanamine Derivatives through Amine Modifications

The primary amine group of (4-Bromo-6-methoxypyridin-2-YL)methanamine serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's physicochemical properties, such as polarity, basicity, and steric bulk, which in turn can influence its biological activity and material applications.

One of the most common modifications is N-alkylation, which can be achieved through reactions with various alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines. Another important transformation is N-acylation, where the amine is reacted with acyl chlorides or anhydrides to form amides. This modification is particularly useful for introducing a wide array of functional groups and for modulating the electronic properties of the molecule.

Reductive amination is another powerful technique for modifying the primary amine. This method involves the reaction of the amine with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot reaction is highly efficient and allows for the introduction of a broad range of substituents.

Table 1: Examples of Amine Modifications of Pyridine Methanamine Analogues

Starting Material AnalogueReagentReaction TypeProduct
Pyridin-3-ylmethanaminePhenylacetaldehydeReductive AminationN-(Phenylacetyl)pyridin-3-ylmethanamine
Pyridin-3-ylmethanamineMorpholineBuchwald-Hartwig Amination4-(Pyridin-3-ylmethyl)morpholine rsc.org
Pyridin-3-ylmethanamineN,N-DibenzylamineNucleophilic SubstitutionN,N-Dibenzyl-1-(pyridin-3-yl)methanamine rsc.org

Formation of Schiff Bases and Related Imine Ligands

The reaction of the primary amine of this compound with aldehydes and ketones leads to the formation of Schiff bases, also known as imines. semanticscholar.org This condensation reaction is typically carried out under reflux with acid or base catalysis and involves the removal of a water molecule. impactfactor.org Schiff bases are valuable intermediates in organic synthesis and are also known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. semanticscholar.org

The formation of Schiff bases introduces an imine (-C=N-) linkage, which can significantly impact the electronic and steric properties of the parent molecule. The electronic nature of the substituents on the aldehyde or ketone can be varied to fine-tune the properties of the resulting Schiff base. For instance, the condensation of 5-bromosalicylaldehyde (B98134) or 5-methoxysalicylaldehyde with 2-(4-aminophenyl)ethan-1-ol has been reported to yield novel bidentate Schiff base ligands. nih.gov These ligands can then be used to form stable complexes with various metal ions. nih.gov

The synthesis of a novel Schiff base, (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, was achieved through the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde (B3034633) with 2-methoxyaniline, highlighting the versatility of this reaction. researchgate.net

Table 2: Synthesis of Schiff Bases from Pyridine Methanamine Analogues

Amine Reactant AnalogueCarbonyl ReactantProduct (Schiff Base)
2-Amino-4-hydroxy-6-methylpyrimidine4-Aminoacetophenone2-(4-aminobenzylideneamino)-6-methylpyrimidin-4-ol impactfactor.org
2-(4-Aminophenyl)ethan-1-ol5-Bromosalicylaldehyde4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol nih.gov
Aminothiazole derivativeso-Formylphenoxyacetic acidNovel Schiff bases with potential biological activity semanticscholar.org

The imine nitrogen in Schiff bases provides an additional coordination site, making them excellent ligands for the formation of metal complexes.

Integration of the Scaffold into Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Quinazolines, Tetrahydroindazoles)

The this compound scaffold can be utilized as a key building block for the synthesis of more complex, fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles can be synthesized through the condensation of aminopyrazole derivatives with various precursors. nih.govresearchgate.netnih.gov For instance, the reaction of 3-aminopyrazole (B16455) with isoflavones can chemoselectively yield 5,6-diarylpyrazolo[1,5-a]pyrimidines or 6,7-diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions (microwave irradiation vs. conventional heating). nih.gov While a direct synthesis from this compound is not explicitly detailed, the amine functionality provides a handle for creating intermediates suitable for such cyclization reactions.

Quinazolines: Quinazolines and their derivatives are another important class of fused heterocycles with a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com Various synthetic strategies have been developed for their synthesis, often involving transition-metal-catalyzed reactions. nih.govorganic-chemistry.orgbenthamopen.com For example, copper-catalyzed tandem reactions of 1-(2-bromophenyl)methanamines with amidines have been employed for the synthesis of functionalized quinazolines. nih.gov The bromo-substituted pyridine core of the title compound makes it a suitable candidate for similar palladium or copper-catalyzed cyclization strategies.

Tetrahydroindazoles: A series of tetrahydroindazole (B12648868) derivatives have been synthesized and evaluated for their affinity towards sigma receptors. nih.gov These compounds often feature a tetrahydroindazole core linked to a substituted benzamide. The aminomethyl group of this compound could be acylated with a suitable tetrahydroindazole-containing carboxylic acid to generate novel analogues.

Table 3: Synthetic Approaches to Fused Heterocyclic Systems

Fused SystemGeneral Synthetic StrategyKey Reactants
Pyrazolo[1,5-a]pyrimidinesCyclocondensationAminopyrazoles and β-dicarbonyl compounds or their equivalents nih.govias.ac.in
QuinazolinesMetal-catalyzed cyclization2-Aminobenzylamines and amines or aldehydes nih.govorganic-chemistry.org
TetrahydroindazolesMulti-step synthesis involving cyclizationSubstituted hydrazines and cyclic ketones

Preparation of Metal Complexes Utilizing Pyridine Methanamine Ligands

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.comcore.ac.ukresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. researchgate.net The aminomethyl substituent in this compound introduces an additional donor site, allowing it to act as a bidentate ligand, chelating to the metal ion through both the pyridine nitrogen and the amino nitrogen.

The formation of such metal complexes can significantly alter the electronic and steric properties of the ligand, leading to novel applications in catalysis, materials science, and medicine. For instance, palladium(II) complexes with pyridine ligands have been shown to be efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov

The synthesis of these complexes typically involves the reaction of the pyridine methanamine ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, NMR, and single-crystal X-ray diffraction.

Table 4: Examples of Metal Complexes with Pyridine-based Ligands

Metal IonLigand TypeCoordination GeometryPotential Application
Ni(II), Cu(I), Ag(I)PyridineSquare planar, tetrahedral, linear jscimedcentral.comCoordination chemistry studies jscimedcentral.com
Mn(II), Co(II), Ni(II), Cu(II), Cd(II)Schiff base of o-vanillin and p-toluidineDistorted octahedral mdpi.comAntibacterial agents mdpi.com
Pd(II)Functionalized pyridinesSquare planar nih.govCatalysis nih.gov

The ability of this compound to act as a bidentate ligand makes it an attractive candidate for the development of new metal complexes with unique properties.

Synthesis of Thiourea (B124793) and Urea (B33335) Analogues

The primary amine of this compound can be readily converted into thiourea and urea derivatives. These functional groups are known to be important pharmacophores in medicinal chemistry, capable of forming multiple hydrogen bonds with biological targets.

Thiourea Analogues: The synthesis of thiourea derivatives can be achieved by reacting the primary amine with an appropriate isothiocyanate. This reaction is generally straightforward and proceeds under mild conditions. For example, novel 2-methylquinazolin-4(3H)-one derivatives bearing a thiourea moiety were prepared by reacting a 3-(2-aminoethyl)-substituted quinazolinone with various arylisothiocyanates. mdpi.com

Urea Analogues: Urea derivatives can be synthesized through several methods. The classical approach involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to form an intermediate isocyanate, which then reacts with another amine. nih.gov This methodology is versatile and allows for the synthesis of both symmetrical and unsymmetrical ureas. nih.gov For example, a series of urea analogues bearing an N-alkyl-N'-(thiophen-2-yl) scaffold were synthesized and evaluated for their effects on the innate immune response. nih.gov

Table 5: General Methods for the Synthesis of Thiourea and Urea Derivatives

DerivativeReagentGeneral Reaction Conditions
ThioureaIsothiocyanateAmbient temperature in a suitable solvent mdpi.com
UreaPhosgene or CDI, followed by an amineOften requires a base and proceeds through an isocyanate intermediate nih.gov

The introduction of thiourea or urea functionalities onto the this compound scaffold can lead to new compounds with interesting biological properties and potential therapeutic applications.

Structure Activity Relationship Sar Investigations of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Analogues

Impact of Substituent Position on Biological Potency

The arrangement of substituents on the pyridine (B92270) ring is a critical determinant of a molecule's interaction with its biological target. The specific 2,4,6-substitution pattern of (4-Bromo-6-methoxypyridin-2-YL)methanamine dictates the electronic distribution and steric profile of the molecule. Shifting the positions of the bromo, methoxy (B1213986), and aminomethyl groups would create regioisomers with potentially different biological activities.

The electron-withdrawing nature of the bromine at the 4-position and the electron-donating effect of the methoxy group at the 6-position, combined with the aminomethyl group at the 2-position, create a unique electronic environment. This arrangement influences the pKa of the pyridine nitrogen and the aminomethyl group, which can be crucial for forming hydrogen bonds or ionic interactions with a biological target. nih.gov

For instance, in a study of substituted indolizines, which contain a pyridine ring, the position of bromo and methoxy substituents was found to significantly influence their anticancer activity. nih.govmdpi.com Shifting a substituent from one position to another can alter the molecule's dipole moment and its ability to fit into a specific binding pocket. Theoretical studies on substituted benzene (B151609) dimers have shown that the relative position of substituents has a profound influence on the strength of π-π stacking interactions, a common force in ligand-receptor binding. researchgate.netnih.gov For example, an ortho-substituted methyl group was found to increase stacking interactions by over 50% compared to a para-substitution. researchgate.net While this applies to a different system, it highlights the principle that minor positional changes can lead to significant effects on non-covalent binding interactions.

Without direct comparative data for this compound regioisomers, we can hypothesize the outcomes of positional changes based on general principles, as illustrated in the hypothetical data table below.

CompoundSubstituent PositionsHypothesized Impact on ActivityRationale
Analog A (Parent)2-CH₂NH₂, 4-Br, 6-OCH₃Baseline ActivityReference compound with a specific electronic and steric profile.
Analog B2-CH₂NH₂, 4-OCH₃, 6-BrPotentially AlteredShifting the stronger electron-withdrawing group (Br) to the 6-position could significantly change the molecule's dipole moment and hydrogen bonding capacity.
Analog C4-CH₂NH₂, 2-Br, 6-OCH₃Likely Reduced or Different TargetMoving the key binding group (aminomethyl) to the 4-position alters the primary interaction vector with the target.

Systematic Evaluation of Functional Group Modifications and Their Biological Consequences

Modifying the functional groups on the this compound scaffold is a standard strategy to probe the SAR and optimize activity. Key areas for modification include the aminomethyl side chain, the bromo substituent, and the methoxy group.

Modifications of the Bromo Group: The bromine atom at the 4-position is a bulky, lipophilic, and electron-withdrawing group capable of forming halogen bonds. Replacing it with other halogens (F, Cl) or with hydrogen would systematically alter these properties. Generally, in SAR studies, replacing bromine with chlorine reduces the size and polarizability, while fluorine introduces a potent hydrogen bond acceptor with minimal steric bulk. nih.gov Conversely, replacing bromine with a methyl group would change the electronic effect from withdrawing to donating and increase lipophilicity.

Modifications of the Methoxy Group: The methoxy group at the 6-position is a hydrogen bond acceptor and an electron-donating group. Its replacement with larger alkoxy groups (e.g., ethoxy) could probe for steric tolerance in the binding pocket. Substitution with a hydroxyl group would introduce both a hydrogen bond donor and acceptor, potentially increasing potency if a donor is favored at that position, but also potentially increasing metabolic liability.

Modifications of the Aminomethyl Group: The primary amine is a key basic center, likely protonated at physiological pH, forming crucial ionic or hydrogen bond interactions. N-alkylation (e.g., N-methyl, N-ethyl) would increase lipophilicity and steric bulk, which could either enhance or decrease binding depending on the topology of the binding site. Acylation of the amine would neutralize its basicity and introduce a hydrogen bond donor (N-H) and acceptor (C=O), fundamentally changing its interaction profile.

A study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors demonstrated that secondary and tertiary amines, or replacement of the primary amine with a methoxy group, significantly reduced potency, suggesting that the primary amine was critical for activity.

The following table illustrates hypothetical SAR data based on systematic functional group modifications of the parent scaffold.

Compound IDR¹ at Position 4R² at Position 6R³ on AminomethylHypothetical IC₅₀ (nM)
Parent-Br-OCH₃-H50
Mod-1-Cl-OCH₃-H75
Mod-2-F-OCH₃-H120
Mod-3-Br-OH-H30
Mod-4-Br-OCH₂CH₃-H90
Mod-5-Br-OCH₃-CH₃200

Bioisosteric Replacements within the Pyridine Methanamine Core

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in lead optimization. cambridgemedchemconsulting.comspirochem.com For the this compound scaffold, several bioisosteric replacements could be considered to improve efficacy, selectivity, or metabolic stability.

Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced by other heterocycles or even non-aromatic rings to modulate properties. A common bioisosteric replacement for a pyridine is a phenyl ring, which would remove the hydrogen bond accepting nitrogen atom and alter the compound's polarity and basicity. domainex.co.uk Another strategy involves replacing the pyridine nitrogen with a C-CN unit; for example, a 4-substituted pyridine can be mimicked by a 2-substituted benzonitrile, which can replicate the hydrogen-bond acceptor ability. researchgate.net More advanced strategies employ saturated bicyclic systems, such as 3-azabicyclo[3.1.1]heptane, as mimics of the pyridine core to improve physicochemical properties like solubility and metabolic stability.

Methoxy Group Bioisosteres: The methoxy group is often replaced with other small, neutral groups. A classic bioisosteric replacement is the hydroxyl group, which introduces hydrogen-bonding donor capability. An NH₂ group is another option, also providing H-bond donation. To increase metabolic stability, replacement of the methoxy group with a fluorine atom (-F) or a difluoromethyl group (-CF₂H) can be explored, as these groups mimic the steric and electronic properties of the methoxy group but are resistant to oxidative metabolism. cambridgemedchemconsulting.comnih.gov

Bromine Bioisosteres: The bromine atom can be replaced by other groups to modulate size, lipophilicity, and electronics. A trifluoromethyl (-CF₃) group is a common bioisostere for bromine, as it is also strongly electron-withdrawing and lipophilic but has a different shape. A cyano (-CN) group can also mimic the electron-withdrawing properties but is linear and less lipophilic.

Original GroupPositionPotential BioisostereAnticipated Change in Property
Pyridine RingCorePhenyl, ThiopheneDecreased polarity, loss of H-bond acceptor.
Pyridine RingCoreBenzonitrileMaintains H-bond acceptor, alters geometry.
-OCH₃6-CF₃, -FIncreased metabolic stability, altered electronics.
-OCH₃6-NHCH₃Introduces H-bond donor, similar size.
-Br4-CF₃Similar electronics and lipophilicity, different geometry.
-Br4-CNMaintains electron-withdrawing nature, less steric bulk.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. chemrevlett.com For a series of analogues of this compound, a QSAR model could be developed to predict the activity of unsynthesized compounds and to provide insights into the key molecular features driving potency.

A typical QSAR study involves calculating a set of molecular descriptors for each analogue. These can include electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area, specific shape indices), and lipophilicity descriptors (e.g., logP). chemrevlett.com Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., pIC₅₀). chemrevlett.com

For example, a QSAR study on pyridine derivatives as anticancer agents might yield an equation like: pIC₅₀ = a(logP) - b(Volume) + c(Dipole) + d This equation would suggest that activity increases with lipophilicity (logP) and dipole moment but decreases with molecular volume.

Several studies have successfully applied 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to pyridine derivatives. nih.govfigshare.com These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules. nih.gov For the this compound scaffold, a CoMFA model might show a sterically favorable region near the aminomethyl group and an electrostatically negative-favored region near the pyridine nitrogen, guiding further modifications. The reliability of such models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). chemrevlett.commdpi.com

Analysis of Physicochemical Descriptors in Relation to Biological Activity

The biological activity of this compound analogues is governed by a combination of their physicochemical properties, which influence their ability to reach the target site and bind effectively. Key descriptors include lipophilicity, electronic effects, and steric parameters.

Electronic Effects: The electronic nature of the substituents influences the reactivity and binding interactions of the pyridine ring. The Hammett constant (σ) is a common descriptor for the electron-donating or electron-withdrawing capacity of a substituent. The bromine at the 4-position is strongly electron-withdrawing, while the methoxy group at the 6-position is electron-donating. This push-pull system affects the electron density of the pyridine nitrogen, influencing its pKa and ability to act as a hydrogen bond acceptor. nih.gov

Steric Parameters: The size and shape of the molecule and its substituents are critical for ensuring a complementary fit within the target's binding site. Descriptors such as molar refractivity (MR) or Taft's steric parameter (Es) can quantify these effects. For example, replacing the methoxy group with a larger ethoxy or isopropoxy group could lead to a steric clash, reducing activity. Conversely, if there is an unfilled pocket, a larger group might improve binding through increased van der Waals interactions. Studies on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines showed that increasing the bulkiness of the substituent at the 4-position gradually reduced or abolished antiproliferative activity. nih.gov

Physicochemical DescriptorRelevance to Biological ActivityInfluence of Substituents (Br, OCH₃)
Lipophilicity (logP)Affects solubility, membrane permeability, and non-specific binding.The -Br group increases logP; the -OCH₃ group has a smaller increasing effect.
Electronic Effects (pKa)Governs ionization state and ability to form ionic/hydrogen bonds.The electron-withdrawing -Br group lowers the pKa of the pyridine N; the donating -OCH₃ group raises it.
Molecular Weight (MW)Influences diffusion and general "drug-likeness" (e.g., Lipinski's Rule of Five).The -Br atom significantly increases MW.
Polar Surface Area (PSA)Correlates with membrane permeability and bioavailability.The -OCH₃ and -CH₂NH₂ groups are the main contributors to PSA.

Pharmacological Targets and Mechanistic Studies of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Analogues

Modulation of Protein Kinase Activity

Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Analogues of (4-Bromo-6-methoxypyridin-2-YL)methanamine have been investigated for their potential to inhibit the activity of several protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. While direct studies on analogues of this compound as CDK inhibitors are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has shown significant promise. For instance, research into diaminothiazole-based compounds has explored the replacement of a central phenyl ring with a pyridine (B92270) ring to enhance CDK selectivity. In one such study, a 3-pyridine substituted aniline (B41778) derivative maintained activity against CDK11, although it did not show improved selectivity over other CDKs. nih.gov Conversely, a 2-pyridine analogue displayed a four-fold reduction in potency. nih.gov

Further structure-activity relationship (SAR) studies on related heterocyclic scaffolds, such as 2-arylaminopurines, have provided insights into achieving selectivity for CDK2 over CDK1. These studies have identified that specific substituents at the C-6 position of the purine (B94841) ring can lead to a significant increase in selectivity, with some analogues showing up to 2000-fold greater inhibition of CDK2. nih.gov This highlights the potential for targeted modifications to the pyridine ring and its substituents in this compound analogues to achieve potent and selective CDK inhibition.

Below is an interactive table summarizing the inhibitory activity of selected pyridine-containing analogues against different Cyclin-Dependent Kinases.

Compound IDModificationTarget CDKIC50 (nM)Fold Selectivity (CDK1/CDK2)
ZNL-04-098 3-Pyridine on anilineCDK11A-Not Improved
ZNL-04-089 2-Pyridine on anilineCDK11A-4-fold reduction in potency
Compound 73 6-([1,1′-biphenyl]-3-yl) on purineCDK244~2000

General Mechanisms of Kinase Inhibition

The primary mechanism by which small molecule inhibitors, including those with a pyridine scaffold, target protein kinases is through ATP-competitive inhibition. These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov The high degree of conservation in the ATP-binding site across the kinome presents a challenge for developing selective inhibitors. However, subtle differences in the amino acid residues lining this pocket, as well as the accessibility of adjacent hydrophobic regions, can be exploited to achieve selectivity. nih.gov

Type I inhibitors bind to the active conformation of the kinase, while type II inhibitors bind to an inactive conformation. nih.gov The ability of an inhibitor to stabilize a particular conformational state of the kinase can contribute to its selectivity. For example, some selective CDK2 inhibitors have been shown to stabilize a glycine-rich loop conformation that is preferred in CDK2 but not in CDK1. nih.gov This structural insight is crucial for the rational design of next-generation kinase inhibitors based on the this compound scaffold.

Interaction with Neurotransmitter Receptors

Analogues of this compound have also been explored for their activity at neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for the treatment of various central nervous system disorders.

Dopamine Receptor Antagonism (D2 and D3)

The dopamine D2 and D3 receptors are key targets for antipsychotic and anti-addiction medications. The high homology between these two receptor subtypes makes the development of selective antagonists challenging. Machine learning and deep learning-based quantitative structure-activity relationship (QSAR) models have been employed to predict the binding affinity of compounds at D2 and D3 receptors and their selectivity for D3. chemrxiv.org These models have highlighted key pharmacophoric and physicochemical features that are critical for receptor affinity and selectivity. chemrxiv.org

Inhibition of Bacterial Phosphopantetheinyl Transferases (PPTases)

Analogues of this compound have been explored as inhibitors of bacterial phosphopantetheinyl transferases (PPTases). These enzymes are essential for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides, making them attractive targets for the development of novel antibacterial agents.

Research has led to the design and synthesis of novel diaryl-pyridine derivatives as inhibitors of Sfa-type PPTase. One of the most potent compounds identified, designated as compound 13g , demonstrated significant inhibitory activity against Sfa with an IC50 value of 0.28 μM. Further studies on this compound revealed its antibacterial efficacy against clinically relevant pathogens.

CompoundTargetIC50Minimum Inhibitory Concentration (MIC) - E. coliMinimum Inhibitory Concentration (MIC) - A. baumanniiEffect on E. coli
13gSfa-type PPTase0.28 μM8 µg/mL16 µg/mLBacteriostatic

Detailed Research Findings:

Antibacterial Activity: Compound 13g was shown to inhibit the growth of Escherichia coli and Acinetobacter baumannii.

Mechanism of Action: Time-kill curve analysis indicated that compound 13g exerts a bacteriostatic effect against E. coli.

Safety and Stability: The compound exhibited low cytotoxicity against the RAW 264.7 cell line and demonstrated good stability in mouse plasma.

In Vivo Efficacy: In a murine model of lethal A. baumannii infection, compound 13g demonstrated a protective effect.

Targeting Bacterial ATP Synthase in Mycobacteria

This compound serves as a reactant in the synthesis of inhibitors targeting bacterial ATP synthase, particularly in mycobacteria. This enzyme is critical for energy production in the cell, and its inhibition is a validated strategy for combating Mycobacterium tuberculosis, the causative agent of tuberculosis.

A prominent example of a drug class that targets mycobacterial ATP synthase is the diarylquinolines, which includes bedaquiline (B32110). This compound is a potent inhibitor that specifically targets the membrane-embedded rotor (c-ring) of the ATP synthase.

Detailed Research Findings:

Mechanism of Inhibition: X-ray crystallography studies have revealed that bedaquiline binds to the c-ring of the mycobacterial ATP synthase. This binding event physically obstructs the ion-binding sites of the c-ring, thereby preventing its function as an ion shuttle and ultimately halting the operation of the ATP synthase.

Specificity: The structural basis for the specific inhibition of the mycobacterial enzyme by diarylquinolines has been elucidated, providing a roadmap for the structure-based design of next-generation inhibitors.

Therapeutic Relevance: Bedaquiline is an approved drug for the treatment of multidrug-resistant tuberculosis (MDR-TB), highlighting the clinical significance of targeting mycobacterial ATP synthase.

Inhibition of Human Neuronal Nitric Oxide Synthase (nNOS)

Derivatives based on a pyridine scaffold, for which this compound is a synthetic precursor, have been extensively investigated as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nNOS is involved in various physiological and pathological processes in the nervous system, and its selective inhibition is a therapeutic strategy for conditions like neuropathic pain and neurodegenerative diseases.

Several studies have reported the design and synthesis of pyridine-based nNOS inhibitors with high potency and selectivity over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS).

CompoundTargetIC50Selectivity (over eNOS)Selectivity (over iNOS)
1-(2-(aminomethyl)-6-methoxypyridin-4-yl)ethan-1-onenNOS45 nM>200-fold>100-fold
18b (2-((4-bromobenzyl)amino)-6-(((1R,2S)-2-hydroxycyclohexyl)amino)nicotinonitrile)nNOS26 nM100-fold200-fold
12d (2-((4-chlorobenzyl)amino)-6-(((1R,2S)-2-hydroxycyclohexyl)amino)nicotinonitrile)nNOS18 nM>100-fold>100-fold
22nNOS30 nM>300-fold>300-fold
4-((4-bromobenzyl)amino)-6-(pyrrolidin-1-yl)nicotinonitrilenNOS15 nM200-fold400-fold
N-(4-((2-amino-6-(trifluoromethyl)pyridin-4-yl)oxy)phenyl)-1H-indole-5-carboxamidenNOS7 nM>1000-fold>200-fold

Detailed Research Findings:

Structure-Activity Relationships (SAR): SAR studies have consistently shown that the 2-aminopyridine (B139424) scaffold is a promising template for developing nNOS inhibitors. Specific substitutions at various positions on the pyridine ring, such as a (1R,2S)-2-hydroxycyclohexylamino group at the 6-position and a substituted benzylamino group at the 2-position, are crucial for potent inhibitory activity.

Mechanism of Inhibition: These inhibitors are typically competitive with respect to the substrate L-arginine. Molecular docking and crystal structure analyses have revealed that they bind to the active site of nNOS, forming hydrogen bonds and hydrophobic interactions. For instance, the pyridine nitrogen can form a hydrogen bond with the heme group or a main chain amide, while other functional groups occupy the substrate and cofactor binding sites.

In Vivo Efficacy: Several of these pyridine-based inhibitors have demonstrated significant efficacy in animal models of neurological disorders, including focal cerebral ischemia, neuropathic pain, Parkinson's disease, and migraine.

Inhibitory Mechanisms Against Plasmin and Plasma Kallikrein

While the primary focus of research on this compound analogues has been on antibacterial and neurological targets, the broader class of substituted pyridines has been investigated for activity against other enzymes. Information specifically detailing the inhibitory mechanisms of direct analogues of this compound against plasmin and plasma kallikrein is not extensively available in the provided search results. However, this remains an area of potential investigation given the diverse biological activities of pyridine-containing compounds.

Attenuation of Secondary Metabolism in Bacteria

The inhibition of PPTases by analogues of this compound has direct implications for the attenuation of bacterial secondary metabolism. As previously mentioned, PPTases are essential for the synthesis of polyketides and non-ribosomal peptides, many of which are virulence factors or play other roles in bacterial survival and pathogenesis. By inhibiting these enzymes, the production of these secondary metabolites can be disrupted, potentially reducing the virulence of pathogenic bacteria. The bacteriostatic effect observed for compound 13g against E. coli is consistent with the disruption of essential biosynthetic pathways.

Investigation of Cellular Signaling Pathways and Cell Cycle Control

The current body of research on analogues of this compound primarily focuses on their direct inhibitory effects on specific enzymatic targets. While these interactions can indirectly influence cellular signaling pathways and cell cycle control, particularly in the context of neuroprotection or antibacterial activity, dedicated studies investigating the direct impact of these specific analogues on these broader cellular processes are not detailed in the provided search results. For example, the neuroprotective effects observed with nNOS inhibitors in models of cerebral ischemia are likely due to the modulation of nitric oxide signaling pathways. However, a more in-depth analysis of the specific signaling cascades and cell cycle checkpoints affected by these compounds requires further investigation.

Preclinical Biological Applications of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Analogues

Anticancer Research and Antitumor Activity

Substituted pyridine (B92270) derivatives have demonstrated considerable potential as anticancer agents, with research highlighting their ability to induce cancer cell death, inhibit tumor growth, and modulate key cellular pathways involved in cancer progression.

Apoptosis Induction in Cancer Cell Lines

A significant mechanism through which pyridine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. Studies have shown that various derivatives can trigger this process in a range of cancer cell lines.

For instance, a series of novel 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives were synthesized and evaluated for their apoptotic-inducing capabilities. One compound, referred to as 2n, demonstrated a remarkable ability to cause cell death in MCF-7 breast cancer cells, inducing total apoptosis by 33.19% (comprising 25.15% early apoptosis and 8.04% late apoptosis). This represented an 87.34-fold increase compared to untreated control cells. This compound was also found to arrest the cell cycle in the G2/M phase.

In another study, new 3-cyano-2-substituted pyridines were synthesized and their effects on MCF-7 cells were examined. The benzohydrazide (B10538) derivative 9a was particularly effective, inducing apoptotic morphological changes and promoting apoptosis in a dose- and time-dependent manner. This was confirmed through an enzyme-linked immunosorbent apoptosis assay and a TUNEL assay.

Furthermore, research on new aromatic O-alkyl pyridine derivatives as PIM-1 kinase inhibitors revealed that compounds 4c and 4f induced a high percentage of apoptosis in NFS-60, HepG-2, PC-3, and Caco-2 cancer cell lines. nih.gov These compounds also led to a significant activation of caspase 3/7 in HepG-2 cells, key executioner enzymes in the apoptotic cascade. nih.gov

The following table summarizes the apoptotic activity of selected pyridine analogues in different cancer cell lines.

Compound/Derivative ClassCancer Cell LineKey Apoptotic Effects
1,3-diphenylurea appended aryl pyridine (Compound 2n)MCF-7 (Breast)33.19% total apoptosis, G2/M cell cycle arrest.
3-cyano-2-substituted pyridine (Benzohydrazide derivative 9a)MCF-7 (Breast)Induces apoptotic morphological changes, dose- and time-dependent apoptosis.
Aromatic O-alkyl pyridine (Compounds 4c and 4f)NFS-60, HepG-2, PC-3, Caco-2High percentage of apoptosis, significant caspase 3/7 activation in HepG-2. nih.gov

Inhibition of Tumor Growth in Preclinical Models

Beyond in vitro studies, the antitumor efficacy of pyridine analogues has been assessed in preclinical animal models, providing crucial insights into their potential in a physiological context.

In an in vivo study, the anticancer activity of the 1,3-diphenylurea appended aryl pyridine derivative 2n was evaluated. The results demonstrated a reduction in both tumor mass and volume, with a tumor inhibition ratio reaching 56.1%. This was accompanied by an improvement in hematological parameters, suggesting a degree of systemic tolerance in the animal model.

Another study investigating novel pyridine heterocyclic hybrids as anticancer agents found that compound 3b could significantly inhibit breast cancer in vivo. nih.gov This pyrano-pyridine hybrid demonstrated a 79% reduction in the tumor size of breast cancer in an in vivo assay, highlighting its potent antitumor activity. nih.gov

A novel pyridine derivative, LHT-17-19, has also shown antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma, as well as in a heterotopic tumor model of non-small cell lung cancer in humanized animals.

The table below outlines the in vivo antitumor activity of selected pyridine analogues.

Compound/DerivativePreclinical ModelKey Findings
1,3-diphenylurea appended aryl pyridine (Compound 2n)Not specified56.1% tumor inhibition ratio, reduction in tumor mass and volume.
Pyrano-pyridine hybrid (Compound 3b)Breast cancer model79% reduction in tumor size. nih.gov
Pyridine derivative (LHT-17-19)Lewis lung carcinoma and non-small cell lung cancer modelsDemonstrated antitumor and antimetastatic properties.

Modulation of Cancer-Related Cellular Pathways

The anticancer activities of pyridine analogues are often underpinned by their ability to interact with and modulate specific cellular pathways that are critical for cancer cell survival and proliferation.

One of the key mechanisms of action for many pyridine derivatives is the inhibition of protein kinases. For example, a series of pyridine-ureas were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. researchgate.netresearchgate.net Compounds 8b and 8e from this series were found to inhibit VEGFR-2 with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. researchgate.netresearchgate.net The 1,3-diphenylurea appended aryl pyridine derivatives also demonstrated potent inhibition of both VEGFR-2 and c-MET, another important receptor tyrosine kinase in cancer. nih.gov

The PIM-1 kinase, which is overexpressed in various malignancies and plays a role in tumorigenesis, cell cycle progression, and apoptosis, is another target of pyridine analogues. nih.gov New aromatic O-alkyl pyridine derivatives, 4c and 4f, were identified as potent PIM-1 kinase inhibitors with IC50 values of 0.110 and 0.095 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

Furthermore, the benzohydrazide derivative 9a, a 3-cyano-2-substituted pyridine, was found to upregulate the expression of p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2, Mdm-2, and the pro-survival protein Akt. This compound also increased the release of cytochrome c from the mitochondria, indicating the involvement of the mitochondrial apoptotic pathway. Additionally, it was observed to reduce the expression of migration-related genes such as matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF).

The following table summarizes the modulation of cancer-related cellular pathways by different pyridine analogues.

Compound/Derivative ClassCellular Target/PathwayEffect
Pyridine-ureas (Compounds 8b and 8e)VEGFR-2Inhibition with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM. researchgate.netresearchgate.net
1,3-diphenylurea appended aryl pyridinesVEGFR-2 and c-METPotent dual inhibition. nih.gov
Aromatic O-alkyl pyridines (Compounds 4c and 4f)PIM-1 KinasePotent inhibition with IC50 values of 0.110 and 0.095 µM. nih.gov
3-cyano-2-substituted pyridine (Benzohydrazide derivative 9a)p53, Bax, Bcl-2, Akt, MMP-9, VEGFUpregulation of pro-apoptotic proteins, downregulation of anti-apoptotic and pro-survival proteins and migration-related genes.

Antimicrobial Applications

In addition to their anticancer properties, analogues of (4-Bromo-6-methoxypyridin-2-YL)methanamine and related pyridine derivatives have been investigated for their potential to combat microbial infections.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pyogenes, Haemophilus influenzae)

The antibacterial potential of pyridine analogues has been demonstrated against a range of pathogenic bacteria, including drug-resistant strains.

Mycobacterium tuberculosis: Several studies have highlighted the activity of pyridine derivatives against M. tuberculosis. One study reported the design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, some of which exhibited potent in vitro growth inhibition of M. tuberculosis. researchgate.net Another study focused on pyridine-2-methylamine derivatives as MmpL3 inhibitors, a crucial protein for the viability of M. tuberculosis. nih.gov Compound 62 from this series was highly potent against the H37Rv strain (MIC = 0.016 μg/mL) and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis (MIC = 0.0039-0.0625 μg/mL). nih.gov

Staphylococcus aureus: Alkyl pyridinol compounds have shown antimicrobial effects against Gram-positive bacteria, including various strains of S. aureus. One derivative, EA-02-009, which contains a bromine atom, was particularly effective at inhibiting the growth of different methicillin-sensitive and methicillin-resistant S. aureus (MRSA) strains, with MIC values ranging from 0.5 to 1 μg/mL. A series of (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives also exhibited promising antibacterial activity against S. aureus.

Streptococcus pyogenes: Dihydrothiazolo ring-fused 2-pyridone compounds, referred to as GmPcides, have demonstrated antimicrobial activities against a broad spectrum of Gram-positive pathogens, including S. pyogenes. One compound, GmPcide PS757, was identified as highly active against this bacterium. In a murine model of S. pyogenes skin and soft tissue infection, subcutaneous delivery of PS757 resulted in reduced tissue damage, decreased bacterial burdens, and accelerated wound healing.

Haemophilus influenzae: While the antibacterial activity of various pyridine-containing compounds has been documented, specific studies on the activity of this compound analogues against Haemophilus influenzae were not identified in the reviewed literature. Research on other classes of compounds, such as cinnamaldehyde (B126680) analogs, has shown effects against H. influenzae biofilms, but direct data for the specified pyridine analogues is not currently available.

The table below provides a summary of the antibacterial activity of selected pyridine analogues.

Compound/Derivative ClassTarget BacteriumActivity/MIC
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterium tuberculosisPotent in vitro growth inhibition. researchgate.net
Pyridine-2-methylamine (Compound 62)Mycobacterium tuberculosis (H37Rv, MDR, XDR)MIC = 0.016 μg/mL (H37Rv), 0.0039-0.0625 μg/mL (MDR/XDR). nih.gov
Alkyl pyridinol (EA-02-009)Staphylococcus aureus (MSSA, MRSA)MIC = 0.5-1 μg/mL.
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivativesStaphylococcus aureusPromising antibacterial activity.
Dihydrothiazolo ring-fused 2-pyridone (GmPcide PS757)Streptococcus pyogenesHighly active, effective in a murine infection model.

Antifungal Activity

The antifungal properties of pyridine derivatives have also been a subject of investigation, with studies demonstrating activity against various fungal pathogens.

A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results indicated that these compounds had better antifungal activity than the reference drug fluconazole. Specifically, compound 5d was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with an MIC of 0.190 mg/mL.

Another study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which can be considered related structures, identified a series of 6-(2-benzofuran)amiloride and HMA analogs with up to a 16-fold increase in activity against Cryptococcus neoformans. These compounds also showed broad-spectrum activity against other pathogenic fungi, including multidrug-resistant clinical isolates.

The following table summarizes the antifungal activity of selected pyridine-related analogues.

Compound/Derivative ClassTarget FungusActivity/MIC
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (Compound 5d)Candida albicansMIC = 0.224 mg/mL.
N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides (Compound 2b)Aspergillus nigerMIC = 0.190 mg/mL.
6-(2-benzofuran)amiloride and HMA analogsCryptococcus neoformansUp to 16-fold increased activity.

Anti-inflammatory Properties

The pyridine nucleus is a common feature in many biologically active compounds, and its derivatives have been explored for their anti-inflammatory potential. Research into analogues of this compound has revealed promising anti-inflammatory activity. For instance, studies on related heterocyclic systems such as thiazolo[4,5-b]pyridines have demonstrated considerable anti-inflammatory effects in preclinical models. biointerfaceresearch.compensoft.net Some of these compounds have shown efficacy comparable to or even exceeding that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, in carrageenan-induced rat paw edema assays. biointerfaceresearch.compensoft.net

Similarly, novel series of pyridine and pyrimidine (B1678525) derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses in cellular models. nih.gov Certain pyridine derivatives significantly decreased the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-ɑ), and nuclear factor kappa β (NF-kβ), as well as inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The structure-activity relationship of these compounds often highlights the importance of specific substitutions on the pyridine ring for their anti-inflammatory efficacy.

Compound ClassModel SystemKey Findings
Thiazolo[4,5-b]pyridine (B1357651) derivativesCarrageenan-induced rat paw edemaSome compounds showed anti-inflammatory effects equivalent to or greater than Ibuprofen. biointerfaceresearch.compensoft.net
Pyridine and Pyrimidine derivativesLPS-stimulated RAW 264.7 macrophagesSignificant reduction in the expression of pro-inflammatory markers like IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS. nih.gov

Neurobiological Applications (e.g., Anxiolytic, Antidepressant)

Analogues featuring the pyridine scaffold have shown significant promise in the realm of neurobiology, particularly as anxiolytic and antidepressant agents. For example, derivatives of 2-methoxyphenylpiperazine, which contain a methoxy-substituted aromatic ring, have demonstrated antidepressant-like properties in preclinical models. mdpi.comresearchgate.net These effects are often linked to their interaction with serotonin (B10506) receptors, such as the 5-HT1A receptor. mdpi.comnih.gov

Furthermore, various heterocyclic compounds, including those with a pyridine core, have been investigated for their anxiolytic-like effects. mdpi.commdpi.comnih.gov Studies using animal models of anxiety, such as the four-plate test and the hole-board test, have shown that certain derivatives can produce significant anxiolytic activity. mdpi.commdpi.com The mechanism of action for these anxiolytic-like effects is often complex and can involve modulation of various neurotransmitter systems, including the serotonergic and GABAergic systems. mdpi.com

Compound ClassPreclinical ModelObserved EffectPotential Mechanism of Action
2-Methoxyphenylpiperazine derivativesForced swim test, Tail suspension testAntidepressant-likeInteraction with 5-HT1A receptors mdpi.comnih.gov
Fused thiopyrano-piperidone-tetrahydrocarbolineHole-board testAnxiolytic-likePossible involvement of the serotonergic system mdpi.com
N-cycloalkyl-N-benzoylpiperazine derivativeFour-plate testAnxiolytic-likeMediated by the opioid system nih.gov

Anticonvulsant and Neuroprotective Activities

The structural motif of a substituted pyridine is also present in compounds investigated for their anticonvulsant and neuroprotective properties. While direct studies on this compound analogues are limited, research on related structures provides valuable insights. For instance, derivatives of quinazolin-4(3H)-one have been synthesized and shown to possess anticonvulsant activity in animal models such as the pentylenetetrazole (PTZ)-induced seizure model. mdpi.commdpi.com The mechanism of action for some of these compounds is thought to involve positive allosteric modulation of the GABAA receptor. mdpi.com

In the context of neuroprotection, derivatives of 1,4-dihydropyridine (B1200194) have been identified with significant antioxidant and neuroprotective profiles relevant to neurodegenerative diseases like Alzheimer's. mdpi.com These compounds have demonstrated the ability to protect neuronal cells against oxidative stress, tau-hyperphosphorylation, and calcium overload-induced toxicity. mdpi.com Additionally, a derivative of NBP, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), has shown neuroprotective effects in a rodent model of global cerebral ischemia by inhibiting apoptosis and activating neuronal survival pathways. nih.gov The combined use of 3-hydroxypyridine (B118123) derivatives with other agents has also been shown to have an additive neuroprotective effect in a hemorrhagic stroke model. rjeid.com

Antioxidant Activity of Derived Phenolic Compounds

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. mdpi.com The introduction of a phenolic hydroxyl group onto a pyridine-containing scaffold can impart significant antioxidant activity. Studies on various pyridine derivatives have confirmed their potential as antioxidants. researchgate.net For example, novel derivatives of thiazolo[4,5-b]pyridine have been synthesized and their antioxidant activity evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.net

The antioxidant capacity of phenolic compounds is a key aspect of their potential therapeutic benefits, as oxidative stress is implicated in a wide range of diseases. mdpi.com The structure of the phenolic pyridine derivative, including the position and number of hydroxyl groups, plays a crucial role in its antioxidant efficacy.

Compound ClassAssayKey Finding
Pyridine derivativesDPPH radical scavengingDemonstrated in vitro antioxidant activity. researchgate.net
Thiazolo[4,5-b]pyridine derivativesDPPH radical scavengingEffective free radical scavenging. pensoft.net
Pyrimidine derivativesReactive Oxygen Species (ROS) assayReduced levels of free radicals, confirming antioxidant properties. nih.govmdpi.com

Utility as Chemical Probes in Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating potential drug targets. nih.govnih.gov The structural features of this compound analogues, particularly the presence of a substituted pyridine ring, make them attractive candidates for the development of chemical probes. For instance, the introduction of bromine atoms into fluorescent dyes like BODIPYs is a strategy used to enhance their properties for applications in photodynamic therapy and biological imaging. rsc.org

The versatility of the pyridine scaffold allows for the synthesis of derivatives with specific properties required for a chemical probe, such as high potency, selectivity, and the ability to be used in cellular or in vivo systems. nih.gov While specific probes based directly on the this compound backbone are not yet widely reported, the broader class of 2-methoxypyridine (B126380) derivatives has been utilized in the synthesis of compounds with interesting photo-physical properties, suggesting their potential in the development of fluorescent probes. researchgate.netrsc.org

QPCTL and QPCT Inhibition for Therapeutic Potential

Glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, glutaminyl-peptide cyclotransferase-like protein (QPCTL), have emerged as promising therapeutic targets in various diseases, including cancer and neurodegenerative disorders. researchgate.netnih.govspringernature.com Notably, small molecule inhibitors containing a pyridine moiety have been identified as potent inhibitors of these enzymes.

Recent research has led to the discovery of novel piperidinylpyridinylcarbonitrile derivatives that act as inhibitors of both QPCT and QPCTL, with potential applications in cancer therapy. researchgate.net Structure-based drug design has been employed to develop potent benzonitrile-based inhibitors of QPCTL, starting from a lead compound that contains a pyridine core. nih.gov For example, the compound QP5038, which was developed from a pyridine-containing precursor, demonstrated potent inhibition of QPCTL and showed promising in vivo anti-tumor efficacy. springernature.com These findings highlight the therapeutic potential of targeting QPCT and QPCTL with pyridine-based inhibitors and underscore the importance of the this compound scaffold as a starting point for the design of new therapeutic agents.

Inhibitor ClassTarget Enzyme(s)Therapeutic AreaKey Findings
Piperidinylpyridinylcarbonitrile derivativesQPCT and QPCTLCancerIdentified as novel inhibitors. researchgate.net
Benzonitrile-based inhibitors (derived from pyridine scaffold)QPCTLCancerQP5038 showed potent inhibition and in vivo anti-tumor efficacy. nih.govspringernature.com

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Molecular Geometry)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Density Functional Theory (DFT) is a prominent computational method used for these investigations due to its balance of accuracy and computational efficiency.

For derivatives of (4-Bromo-6-methoxypyridin-2-YL)methanamine, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The calculations can reveal crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT can precisely calculate the spatial relationship between the bromomethoxy-substituted pyridine (B92270) ring and the aminomethyl side chain.

Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Docking and Simulation Studies

Molecular docking and simulation are vital computational techniques used to predict how a molecule (ligand) interacts with a larger receptor, typically a protein. These studies are crucial in drug design for evaluating the potential of a compound to act as an inhibitor or activator of a biological target. acs.orgphyschemres.org

Molecular docking simulations for this compound derivatives would involve placing the molecule into the binding site of a target protein. The software then samples a vast number of possible orientations and conformations of the ligand within the binding pocket and scores them based on their binding affinity. physchemres.org

The results of a docking study predict the most likely binding mode and estimate the binding free energy, which indicates the strength of the interaction. These simulations can identify specific key interactions, such as:

Hydrogen bonds: Formed between the amine group or the pyridine nitrogen and amino acid residues like serine or glutamine.

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms in the protein.

Hydrophobic interactions: The pyridine ring can interact with nonpolar residues in the binding site.

Pi-stacking: The aromatic pyridine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

By analyzing these interactions, researchers can understand the structural basis for a derivative's biological activity and propose modifications to enhance its potency or selectivity. d-nb.info

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the bond connecting the aminomethyl group to the pyridine ring. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and determine their relative energies.

This is achieved by systematically rotating the flexible bonds and calculating the potential energy at each step. The results are often visualized in a potential energy surface or a Ramachandran-like plot, which shows low-energy regions corresponding to the most stable conformations. Understanding the preferred conformations is essential because only specific shapes may fit into a protein's binding site to elicit a biological response. Energy profiling helps quantify the energy barriers between different conformations, providing insight into the molecule's flexibility.

Prediction of Relevant Molecular Descriptors (e.g., TPSA, LogP, H-bond parameters, rotatable bonds)

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These descriptors can be readily calculated using chemoinformatic software. For this compound, key descriptors include:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of a compound in octanol (B41247) and water, indicating its lipophilicity. LogP is crucial for predicting how a drug will distribute in the body.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (typically -NH or -OH groups) and acceptors (typically N or O atoms) influences a molecule's solubility and its ability to bind to protein targets.

Number of Rotatable Bonds: This descriptor counts the number of bonds that allow free rotation. A higher number of rotatable bonds generally indicates greater conformational flexibility, which can impact binding affinity but may also be associated with lower bioavailability.

The predicted values for these descriptors for the parent compound are summarized in the table below.

DescriptorPredicted ValueSignificance in Drug Discovery
Molecular FormulaC7H9BrN2ODefines the elemental composition.
Molecular Weight217.07 g/mol Influences absorption and diffusion.
TPSA51.7 ŲPredicts cell permeability and oral bioavailability.
LogP (XLogP3)1.4Indicates moderate lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Donors1The -NH2 group can donate hydrogen bonds.
Hydrogen Bond Acceptors3The pyridine N, methoxy (B1213986) O, and amine N can accept hydrogen bonds.
Rotatable Bonds2Indicates a degree of conformational flexibility.

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm used.

Future Research Directions for 4 Bromo 6 Methoxypyridin 2 Yl Methanamine Chemistry and Biology

Discovery and Optimization of Highly Selective and Potent Analogues

A primary avenue for future research lies in the systematic exploration of the chemical space around the (4-Bromo-6-methoxypyridin-2-YL)methanamine scaffold. The goal is to generate analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key modifications could include:

Substitution at the Bromine Position: The bromine atom at the 4-position is an ideal handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nbinno.com This would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, to probe interactions with specific pockets of a target protein.

Modification of the Methoxy (B1213986) Group: The methoxy group at the 6-position can influence the electronic properties and solubility of the molecule. nbinno.com Future work could explore the impact of replacing it with other alkoxy groups, hydroxyl groups (by demethylation), or even thioethers to fine-tune the compound's profile.

Derivatization of the Methanamine Side Chain: The primary amine of the methanamine group at the 2-position is a key site for modification. Acylation, alkylation, and sulfonylation could lead to the discovery of amides, secondary or tertiary amines, and sulfonamides with altered biological activities and physicochemical properties.

The following table outlines potential analogue classes and the rationale for their synthesis:

Analogue ClassRationale for SynthesisPotential Synthetic Route
4-Aryl-6-methoxypyridin-2-yl)methanaminesExplore π-stacking interactions in target binding sites.Suzuki-Miyaura coupling of the parent compound with various arylboronic acids. nbinno.com
4-Amino-6-methoxypyridin-2-yl)methanaminesIntroduce hydrogen bond donor/acceptor capabilities.Buchwald-Hartwig amination. nbinno.com
(6-Hydroxy-4-substituted-pyridin-2-yl)methanaminesInvestigate the role of the methoxy group and introduce a potential hydrogen bond donor.Demethylation of methoxy analogues.
N-Acyl-(4-Bromo-6-methoxypyridin-2-yl)methanaminesModulate the basicity and lipophilicity of the side chain.Acylation of the primary amine with various acyl chlorides or carboxylic acids.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridine (B92270) nucleus is present in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov Future research should involve broad biological screening of this compound and its optimized analogues to identify novel biological targets and potential therapeutic indications.

Initial screening campaigns could focus on:

Kinase Inhibition: Many kinase inhibitors feature a pyridine core. Screening against a panel of cancer-related kinases could reveal potential anticancer applications.

GPCR Modulation: G protein-coupled receptors are a major class of drug targets. The structural features of the parent compound may allow it to interact with specific GPCRs involved in neurological or metabolic disorders.

Enzyme Inhibition: The scaffold could be effective against other enzyme classes, such as proteases or phosphatases, depending on the specific three-dimensional arrangement of its functional groups.

Based on the activities of related pyridine derivatives, potential therapeutic areas to explore include:

Oncology: Substituted pyridines have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival. acs.orgnih.govmdpi.com

Infectious Diseases: The pyridine scaffold is a component of several antibacterial and antifungal compounds.

Neurological Disorders: Pyridin-2-yl-methylamine derivatives have been investigated for their potential as antidepressants and analgesics. google.com

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, scalable, and environmentally friendly synthetic routes is crucial for the future development of this compound and its analogues. While classical methods for pyridine functionalization exist, modern synthetic chemistry offers opportunities for improvement.

Future research in this area should focus on:

Catalytic C-H Functionalization: Direct functionalization of the pyridine ring C-H bonds would be a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Implementing flow chemistry processes could offer better control over reaction parameters, improved safety, and easier scalability for the synthesis of key intermediates and final compounds.

Green Chemistry Principles: The use of greener solvents, catalysts, and reagents should be prioritized to minimize the environmental impact of the synthetic routes. This includes exploring enzymatic transformations where applicable. A sustainable synthesis approach for a related pyridine derivative has been reported, highlighting the feasibility of such methods. acs.org

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of new chemical entities. researchgate.netnih.govresearchgate.net These computational tools can be leveraged to accelerate the development of drugs based on the this compound scaffold.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogues, allowing for the prioritization of the most promising compounds for synthesis. slideshare.net

De Novo Drug Design: Using generative models to design novel molecules based on the core scaffold with optimized properties for a specific biological target.

ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues, thereby reducing the likelihood of late-stage failures in drug development.

The integration of AI can significantly reduce the time and cost associated with the discovery and optimization of new drug candidates. nih.gov

Further Mechanistic Elucidation at the Molecular and Cellular Levels

A deep understanding of how this compound and its active analogues exert their biological effects is fundamental for their translation into therapeutic agents. Future research should aim to elucidate their mechanism of action at both the molecular and cellular levels.

Key experimental approaches would include:

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific protein target(s) is crucial. This can be achieved through techniques such as chemical proteomics, thermal shift assays, and genetic approaches.

Structural Biology: Obtaining co-crystal structures of active analogues bound to their protein targets would provide invaluable insights into the specific molecular interactions driving binding and activity, guiding further rounds of structure-based drug design.

Cellular Assays: Investigating the effects of the compounds on cellular pathways, such as signal transduction, cell cycle progression, and apoptosis, will help to build a comprehensive picture of their cellular mechanism of action.

By pursuing these future research directions, the scientific community can systematically explore the chemical and biological potential of the this compound scaffold, potentially leading to the discovery of novel therapeutic agents for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for (4-Bromo-6-methoxypyridin-2-YL)methanamine, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : A microwave-assisted Suzuki-Miyaura cross-coupling reaction is effective for introducing substituents to the pyridine core. For example, describes using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under argon at 140°C for 2 minutes, followed by purification via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the product . Optimization involves adjusting catalyst loading (0.1–1 mol%), reaction time (2–10 minutes), and temperature (120–160°C). Monitoring reaction progress via TLC or HPLC reduces byproduct formation.

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., bromine at C4, methoxy at C6) and amine proton integration .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 217.03).
  • X-ray Crystallography : Use SHELX programs (SHELXL, SHELXS) for single-crystal structure determination. SHELXL refines atomic coordinates against high-resolution data, while SHELXS solves phase problems via direct methods .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential bromine vapor release .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Iterative Refinement : Adjust computational parameters (e.g., solvent models, basis sets) to match experimental 1H^1H-NMR chemical shifts.
  • Cross-Validation : Compare IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes. If discrepancies persist, consider alternative tautomers or protonation states .
  • Dynamic NMR Studies : Probe temperature-dependent conformational changes to explain splitting patterns .

Q. What systematic approaches determine the solubility profile of this compound, and how does this influence solvent selection?

  • Methodological Answer :
  • Gravimetric Analysis : Dissolve known masses in solvents (e.g., DMSO, EtOH, CH2_2Cl2_2) at 25°C, filter undissolved material, and calculate saturation solubility.
  • HPLC Calibration : Measure peak area ratios against internal standards to quantify solubility limits.
  • Implications : Polar aprotic solvents (e.g., DMF) enhance solubility for SNAr reactions, while low solubility in hexane aids recrystallization .

Q. How can byproducts from halogenated intermediates be identified and mitigated during synthesis?

  • Methodological Answer :
  • LC-MS Screening : Use reverse-phase HPLC coupled with high-resolution MS to detect brominated byproducts (e.g., debrominated analogs or dimerization products).
  • Reaction Monitoring : Employ inline FTIR to track bromide ion release, indicating undesired side reactions.
  • Mitigation : Add scavengers (e.g., polymer-bound tributyltin hydride) to quench reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.